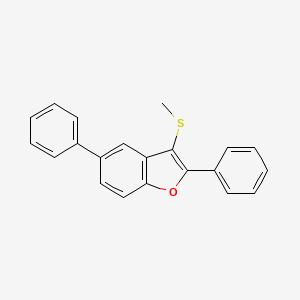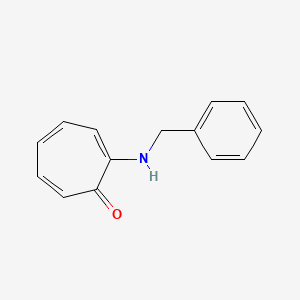![molecular formula C20H20N2O2 B14172628 N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide CAS No. 900263-33-4](/img/structure/B14172628.png)
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide is a complex organic compound with a unique structure that includes a quinoline core, a methylphenyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with a methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base like pyridine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide: Similar structure but with an acetamide moiety instead of propanamide.
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]butanamide: Similar structure but with a butanamide moiety instead of propanamide.
Uniqueness
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core and propanamide moiety make it a versatile compound for various applications.
特性
CAS番号 |
900263-33-4 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide |
InChI |
InChI=1S/C20H20N2O2/c1-4-17(23)21-20-18(14-11-9-13(2)10-12-14)19(24)15-7-5-6-8-16(15)22(20)3/h5-12H,4H2,1-3H3,(H,21,23) |
InChIキー |
WIJAINOOSQJZFW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)C |
溶解性 |
20.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14172551.png)

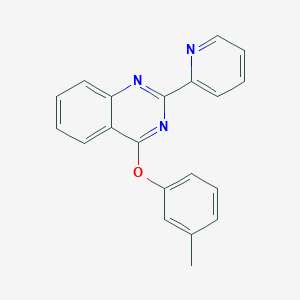
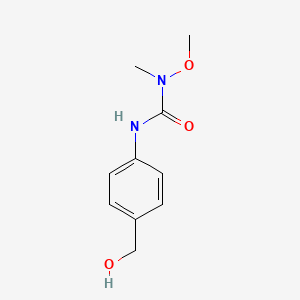
![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
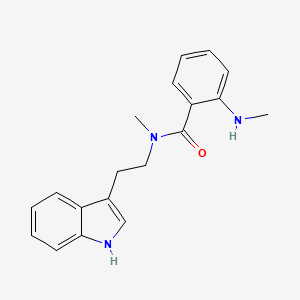
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
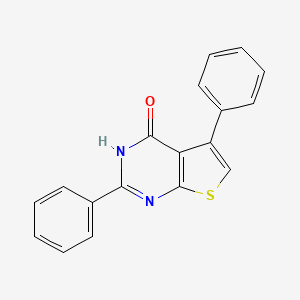
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)
